molecular formula C17H20N2O3S2 B2825623 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034608-98-3

4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2825623
CAS No.: 2034608-98-3
M. Wt: 364.48
InChI Key: UJZXDHFTYINYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

4-(Benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide has been studied for its pharmacological properties. For instance, a related compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, was found to be a selective 5-HT4 receptor agonist with potential as a prokinetic agent affecting both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those with a benzylsulfonyl group, have been synthesized and evaluated for their anti-acetylcholinesterase activity. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a potent inhibitor, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Antibacterial Activity

Research has been conducted on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating their moderate to significant antibacterial activity (Khalid et al., 2016).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazones with piperidine derivatives have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds have shown significant activity in various assays, indicating their potential in medicinal chemistry (Karaman et al., 2016).

Serotonin 4 Receptor Agonist Activity

Benzamide derivatives with a benzylsulfonyl group at the piperidine ring have been synthesized and evaluated for serotonin 4 receptor agonist activity. These compounds have shown promise in enhancing gastrointestinal motility (Sonda et al., 2003).

Cytochrome P450 and Metabolism Studies

Studies involving compounds like 1-[2-(2,4-Dimethyl-phenylsulfonyl)-phenyl]-piperazine have provided insights into the role of Cytochrome P450 enzymes in drug metabolism, which is crucial for understanding the pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Selective 5-HT(2A) Receptor Antagonists

Research has been conducted on 4-(phenylsulfonyl)piperidines as selective 5-HT(2A) receptor antagonists. These compounds are noted for their bioavailability and potential use in animal models (Fletcher et al., 2002).

Properties

IUPAC Name

4-benzylsulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(18-16-7-4-12-23-16)19-10-8-15(9-11-19)24(21,22)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZXDHFTYINYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.